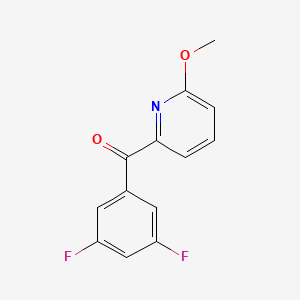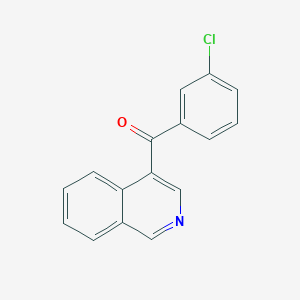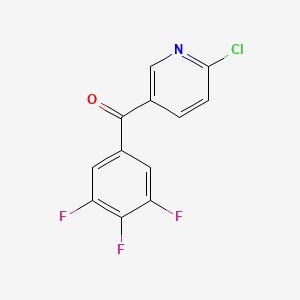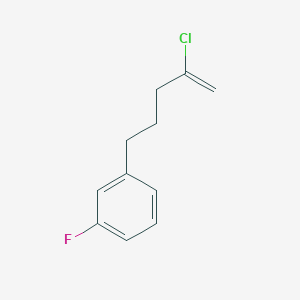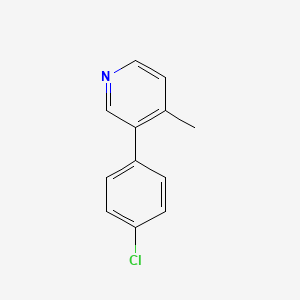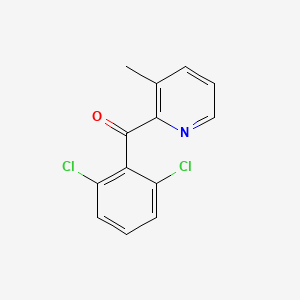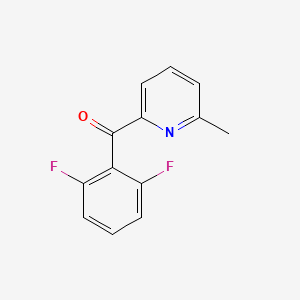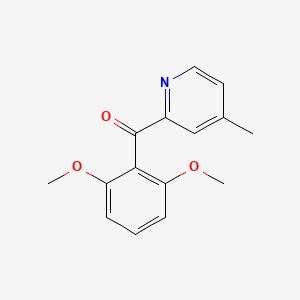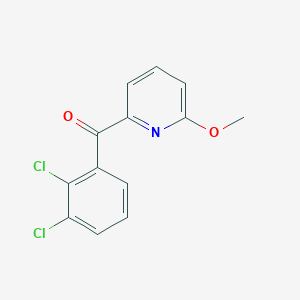![molecular formula C12H14ClF3N4O B1421589 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide CAS No. 1221794-66-6](/img/structure/B1421589.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring bonded to a hydroxycarboximidamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase .
Mode of Action
It can be inferred from related compounds that it may act as an inhibitor of bacterial phosphopantetheinyl transferase , thwarting bacterial growth by attenuating secondary metabolism .
Biochemical Pathways
Related compounds have been found to impact pathways activated by phosphopantetheinyl transferases, including microbial fatty acid synthase (fas), a multidomain enzyme complex . This could lead to a reduction in FAS anabolic capacity, potentially affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .
Result of Action
Related compounds have been found to exhibit excellent fungicidal activity , suggesting that this compound may also have potent antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridine Intermediate:
- Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is synthesized through halogenation and trifluoromethylation reactions.
- Halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
- Trifluoromethylation is often carried out using trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.
-
Coupling with Piperidine:
- The pyridine intermediate is then coupled with 4-piperidinecarboximidamide through nucleophilic substitution reactions.
- This step may require the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the pyridine ring.
-
Hydroxylation:
- The final step involves the introduction of the hydroxy group to form the hydroxycarboximidamide moiety. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate reactors and maintaining stringent control over reaction conditions.
Purification processes: such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carbonyl derivatives
Reduction Products: Amines, alcohols
Substitution Products: Various substituted pyridines
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for pesticides and herbicides.
Comparison with Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the piperidine and hydroxycarboximidamide groups.
4-piperidinecarboximidamide: Contains the piperidine ring but lacks the pyridine and trifluoromethyl groups.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a hydroxycarboximidamide-substituted piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-7(2-4-20)10(17)19-21/h5-7,21H,1-4H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONARYRUCGZETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




